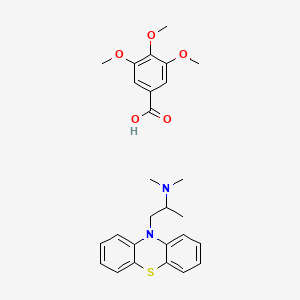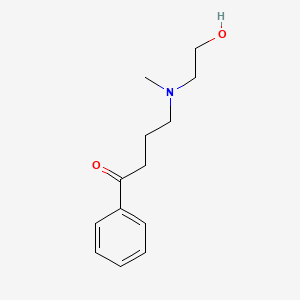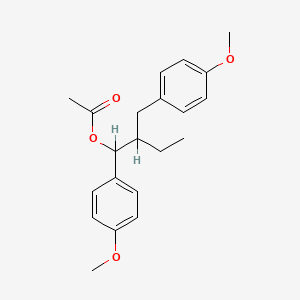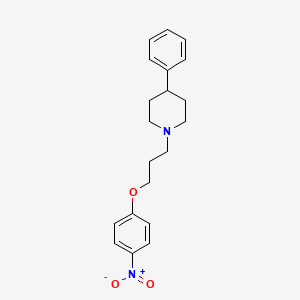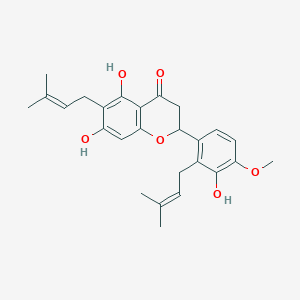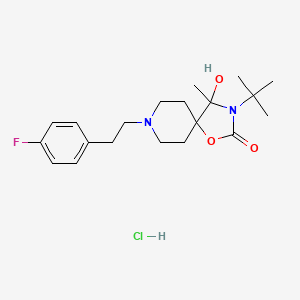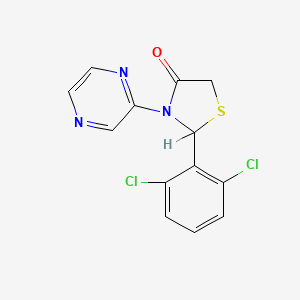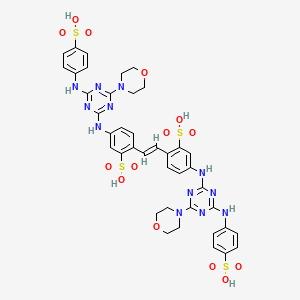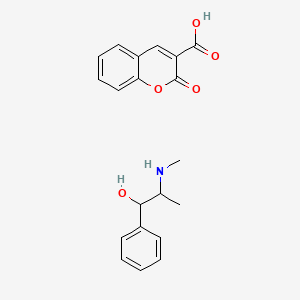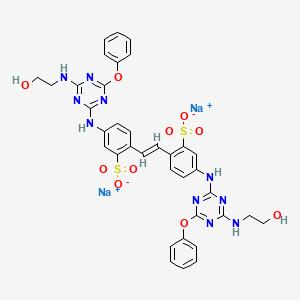
Disodium 4,4'-bis((4-((2-hydroxyethyl)amino)-6-phenoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 4,4’-bis((4-((2-hydroxyethyl)amino)-6-phenoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a synthetic organic compound widely used as a fluorescent whitening agent. It is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, which enhances the appearance of whiteness in materials such as textiles and paper.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis((4-((2-hydroxyethyl)amino)-6-phenoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves multiple steps. The process typically starts with the preparation of the triazine ring, followed by the introduction of the hydroxyethyl and phenoxy groups. The final step involves the coupling of the triazine derivative with stilbene disulphonate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions in reactors, followed by purification processes such as crystallization and filtration. The production process is designed to ensure high yield and purity of the final product, which is essential for its effectiveness as a fluorescent whitening agent.
化学反応の分析
Types of Reactions
Disodium 4,4’-bis((4-((2-hydroxyethyl)amino)-6-phenoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The triazine and stilbene rings can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized stilbene derivatives, while substitution reactions can yield a variety of substituted triazine compounds.
科学的研究の応用
Disodium 4,4’-bis((4-((2-hydroxyethyl)amino)-6-phenoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in fluorescence microscopy to stain and visualize biological samples.
Medicine: Investigated for potential use in diagnostic imaging and as a marker in biomedical research.
Industry: Widely used in the textile and paper industries to enhance the whiteness and brightness of products.
作用機序
The compound exerts its effects through its ability to absorb ultraviolet light and re-emit it as visible blue light. This fluorescence mechanism involves the excitation of electrons to higher energy levels, followed by the release of energy as visible light when the electrons return to their ground state. The molecular targets include the chromophores within the compound, which are responsible for its fluorescent properties.
類似化合物との比較
Disodium 4,4’-bis((4-((2-hydroxyethyl)amino)-6-phenoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is unique due to its specific chemical structure, which provides optimal fluorescent properties. Similar compounds include:
- Disodium 4,4’-bis((4-anilino-6-(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate
- Disodium 4,4’-bis((4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate
These compounds share similar triazine and stilbene structures but differ in their substituent groups, which can affect their fluorescent properties and applications.
特性
CAS番号 |
4028-30-2 |
|---|---|
分子式 |
C36H32N10Na2O10S2 |
分子量 |
874.8 g/mol |
IUPAC名 |
disodium;5-[[4-(2-hydroxyethylamino)-6-phenoxy-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(2-hydroxyethylamino)-6-phenoxy-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C36H34N10O10S2.2Na/c47-19-17-37-31-41-33(45-35(43-31)55-27-7-3-1-4-8-27)39-25-15-13-23(29(21-25)57(49,50)51)11-12-24-14-16-26(22-30(24)58(52,53)54)40-34-42-32(38-18-20-48)44-36(46-34)56-28-9-5-2-6-10-28;;/h1-16,21-22,47-48H,17-20H2,(H,49,50,51)(H,52,53,54)(H2,37,39,41,43,45)(H2,38,40,42,44,46);;/q;2*+1/p-2/b12-11+;; |
InChIキー |
IJVZUJDAVFNLHY-YHPRVSEPSA-L |
異性体SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NCCO)OC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])NCCO.[Na+].[Na+] |
正規SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NCCO)OC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])NCCO.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


